

Bis(diethylamino)silane for low-temperature deposition of silicon dioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(diethylamino)silane*

Cat. No.: *B1590842*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The deposition of high-quality silicon dioxide (SiO_2) films at low temperatures is crucial for a wide range of applications, including in the fabrication of sensitive electronic devices and for coating materials in the life sciences. **Bis(diethylamino)silane** (BDEAS) has emerged as a key precursor for this purpose, enabling the formation of silicon-containing thin films at reduced thermal budgets.^[1] This technical guide provides a comprehensive overview of the use of BDEAS for low-temperature SiO_2 deposition, focusing on the prevalent methods of plasma-enhanced and thermal atomic layer deposition (ALD).

Introduction to Bis(diethylamino)silane (BDEAS)

Bis(diethylamino)silane ($\text{H}_2\text{Si}[\text{N}(\text{C}_2\text{H}_5)_2]_2$) is a liquid silicon precursor notable for its high volatility and reactivity, which make it well-suited for vapor deposition techniques.^[2] Its chemical structure, featuring two diethylamino ligands, strikes a balance between reactivity and thermal stability, which is essential for controlled film growth in processes like ALD and chemical vapor deposition (CVD).^[1] BDEAS is a member of the aminosilane family of compounds, which are often preferred over chlorosilanes as they typically result in films with lower impurity levels, particularly chlorine, which can be detrimental to device performance.^[2]

Deposition Methodologies

Two primary low-temperature techniques utilize BDEAS for SiO_2 deposition: Plasma-Enhanced Atomic Layer Deposition (PEALD) and Thermal Atomic Layer Deposition (TALD).

Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD is a versatile technique that allows for SiO_2 deposition at significantly lower temperatures than thermal methods, in some cases even at room temperature.^{[3][4]} This is achieved by using plasma-generated reactive species as the co-reactant. For SiO_2 deposition with BDEAS, an oxygen (O_2) plasma is commonly used.^{[3][4][5]} The high reactivity of the plasma species facilitates the chemical reactions required for film growth at lower thermal energy.^{[3][4]} This makes PEALD particularly suitable for applications involving temperature-sensitive substrates.^{[3][4]}

Thermal Atomic Layer Deposition (TALD)

In TALD, the deposition process is driven by thermal energy. When using BDEAS, ozone (O_3) is a common co-reactant.^{[2][6]} The process operates within a specific "ALD window," a temperature range where self-limiting growth occurs, ensuring precise, layer-by-layer deposition.^{[1][2]} While requiring higher temperatures than PEALD, TALD avoids potential plasma-induced damage to the substrate or growing film.

Experimental Protocols and Film Properties

The quality and characteristics of the deposited SiO_2 films are highly dependent on the specific deposition parameters. The following tables summarize quantitative data from various studies on PEALD and TALD processes using BDEAS.

Table 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO_2 using BDEAS

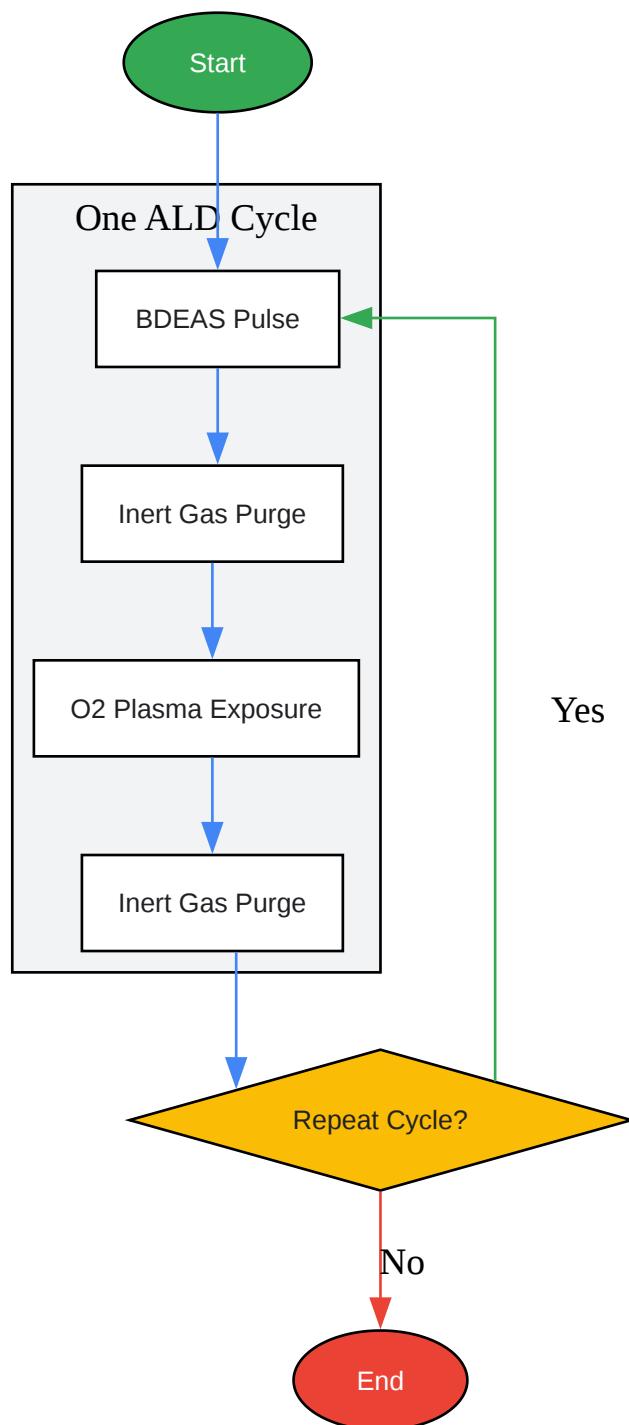
Parameter	Value	Reference
Precursor	Bis(diethylamino)silane (BDEAS)	[3][4][5]
Co-reactant	O ₂ plasma	[3][4][5]
Deposition Temperature	50 - 400 °C	[2][5]
Growth Per Cycle (GPC)	0.10 - 0.15 nm/cycle	[5]
Substrate	Silicon wafers	[3][4]
BDEAS Bubbler Temperature	20 °C	[3][4]
Carrier Gas	Argon (Ar)	[3][4]
Plasma Power	1000 - 3000 W	[7][8]

Table 2: Thermal Atomic Layer Deposition (TALD) of SiO₂ using BDEAS

Parameter	Value	Reference
Precursor	Bis(diethylamino)silane (BDEAS)	[2][6]
Co-reactant	Ozone (O ₃)	[2][6]
Deposition Temperature	200 - 350 °C	[2][6]
Growth Per Cycle (GPC)	~0.06 - 0.10 nm/cycle	[2][6]
Substrate	Silicon wafers	[9]
Reactor Pressure	1 Torr	[2]

Detailed Methodologies

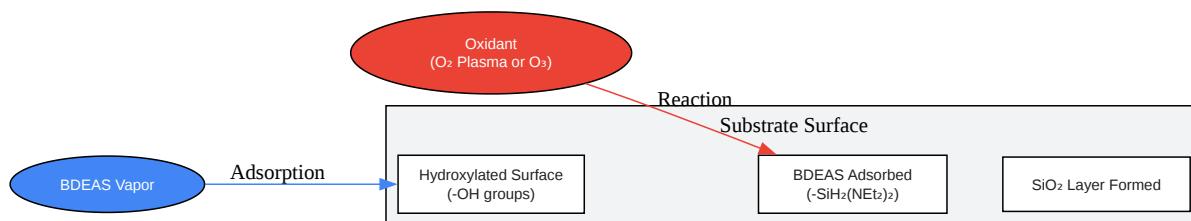
A typical PEALD process for SiO₂ deposition using BDEAS and an O₂ plasma involves the following steps:[3][4][5]


- BDEAS Pulse: A pulse of BDEAS vapor is introduced into the deposition chamber, where it adsorbs onto the substrate surface.
- Purge: The chamber is purged with an inert gas (e.g., Argon) to remove any unreacted BDEAS and byproducts.
- O₂ Plasma Exposure: The substrate is exposed to an O₂ plasma. The reactive oxygen species react with the adsorbed BDEAS molecules to form a layer of SiO₂.
- Purge: The chamber is purged again to remove reaction byproducts.

This four-step cycle is repeated to achieve the desired film thickness.

For TALD, the process is similar, with the O₂ plasma step being replaced by an ozone pulse.[\[2\]](#)
[\[6\]](#)

Visualizing the Deposition Process and Pathways


Experimental Workflow for PEALD of SiO₂

[Click to download full resolution via product page](#)

Caption: A flowchart of the Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle for SiO_2 .

Simplified Surface Reaction Pathway in ALD

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the surface reaction steps during ALD of SiO₂.

Conclusion

Bis(diethylamino)silane is a highly effective precursor for the low-temperature deposition of silicon dioxide thin films. Both PEALD and TALD methods offer precise control over film thickness and can produce high-quality SiO₂. The choice between PEALD and TALD will depend on the specific application requirements, particularly the thermal sensitivity of the substrate. The data and protocols summarized in this guide provide a solid foundation for researchers and professionals seeking to utilize BDEAS for their deposition needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO₂ Studied by Gas-Phase Infrared and Optical Emission Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Deposition and Characterization of RP-ALD SiO₂ Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Bis(diethylamino)silane for low-temperature deposition of silicon dioxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590842#bis-diethylamino-silane-for-low-temperature-deposition-of-silicon-dioxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com